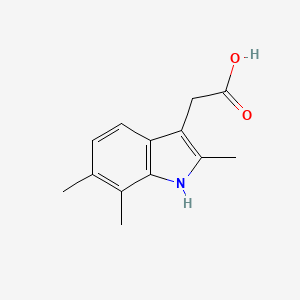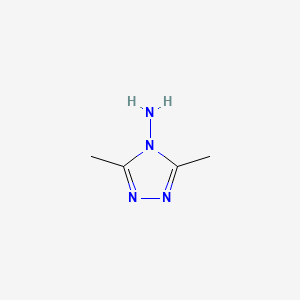
3,3-Dimethylcyclobutanecarboxylic acid
描述
3,3-Dimethylcyclobutanecarboxylic acid is a chemical compound with the molecular formula C7H12O2 . It has an average mass of 128.169 Da and a monoisotopic mass of 128.083725 Da . It is a colorless to light yellow solid .
Synthesis Analysis
The synthesis of 3,3-Dimethylcyclobutanecarboxylic acid can be achieved by reacting cyclobutane diketone with a methyl Grignard reagent . In this reaction, the methyl Grignard reagent undergoes a substitution reaction with one of the carbonyl oxygen atoms in cyclobutanedione to form a 3,3-dimethylcyclobutanyl Grignard reagent .
Molecular Structure Analysis
The molecular structure of 3,3-Dimethylcyclobutanecarboxylic acid is represented by the InChI code 1S/C7H12O2/c1-7(2)3-5(4-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) . The canonical SMILES representation is CC1(CC(C1)C(=O)O)C .
Physical And Chemical Properties Analysis
3,3-Dimethylcyclobutanecarboxylic acid has a density of 1.1±0.1 g/cm³ . It has a boiling point of 206.3±8.0 °C at 760 mmHg . The vapour pressure is 0.1±0.8 mmHg at 25°C . The enthalpy of vaporization is 48.8±6.0 kJ/mol . The flash point is 95.7±13.1 °C . The index of refraction is 1.469 . The molar refractivity is 33.9±0.3 cm³ . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor . It has 1 freely rotating bond . The polar surface area is 37 Ų . It is soluble in many organic solvents, such as ethanol, ether, etc . The melting point is about 59-60 degrees Celsius .
科学研究应用
Enantiopure Compound Synthesis
The synthesis of enantiopure cyclobutane amino acids and amino alcohols from compounds closely related to 3,3-Dimethylcyclobutanecarboxylic acid showcases its utility in preparing oligopeptides and carbocyclic nucleosides. These compounds have potential applications in pharmaceuticals and research into biological activities (C. Balo et al., 2005).
Crystal Structure Analysis
Research into the crystal structure of dimethyl cyclobutane derivatives, including those related to 3,3-Dimethylcyclobutanecarboxylic acid, helps in understanding the molecular and crystal structures of these compounds. This knowledge is crucial for designing materials with specific properties and for the development of new synthetic methods (G. Shabir et al., 2020).
Atmospheric Chemistry and Aerosol Science
The study of β-caryophyllene oxidation products, including 3,3-dimethyl-2-(3-oxobutyl)cyclobutanecarboxylic acid, contributes to our understanding of atmospheric chemistry and the formation of secondary organic aerosols. This research is essential for assessing the impact of natural and anthropogenic emissions on air quality and climate change (A. V. Eijck et al., 2013).
Organic Synthesis and Chemical Reactions
Research into the photoinduced oligomerization of aqueous pyruvic acid highlights the role of 3,3-Dimethylcyclobutanecarboxylic acid derivatives in understanding the mechanisms of organic reactions under environmental conditions. These studies have implications for atmospheric science and organic synthesis (M. Guzman et al., 2006).
Advanced Material Design
The construction of charged metal-organic frameworks using derivatives of 3,3-Dimethylcyclobutanecarboxylic acid demonstrates its application in the development of materials with potential uses in gas storage, separation technologies, and catalysis (Susan Sen et al., 2014).
安全和危害
3,3-Dimethylcyclobutanecarboxylic acid may be irritating to the skin, eyes, and respiratory system . After exposure to the substance, rinse the skin with plenty of water as soon as possible and seek medical help immediately . Avoid inhaling dust or gas from the substance and maintain a well-ventilated working environment . Avoid all personal contact, including inhalation . Wear protective clothing when the risk of exposure occurs . Use in a well-ventilated area . Avoid contact with moisture . Avoid contact with incompatible materials . When handling, DO NOT eat, drink, or smoke .
属性
IUPAC Name |
3,3-dimethylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)3-5(4-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOAWSLEKWLDNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188514 | |
| Record name | Cyclobutanecarboxylic acid, 3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylcyclobutanecarboxylic acid | |
CAS RN |
34970-18-8 | |
| Record name | 3,3-Dimethylcyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34970-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid, 3,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034970188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutanecarboxylic acid, 3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Dimethylcyclobutanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

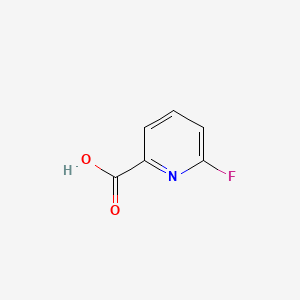
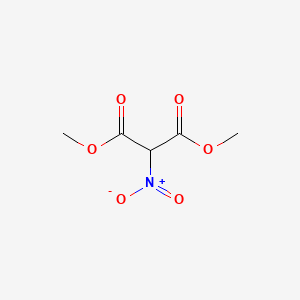
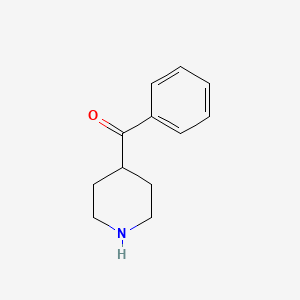
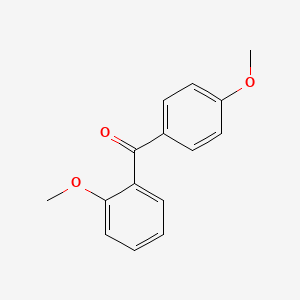
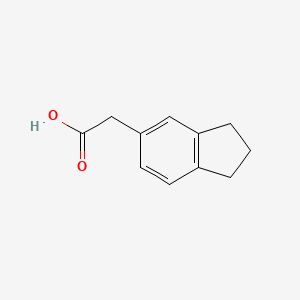
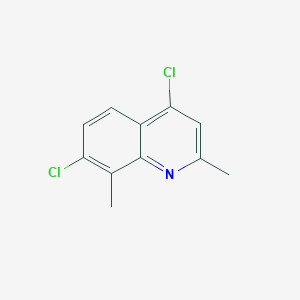
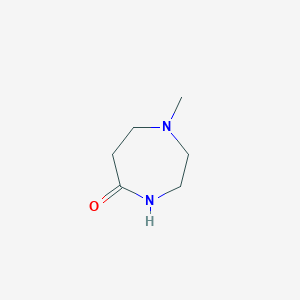
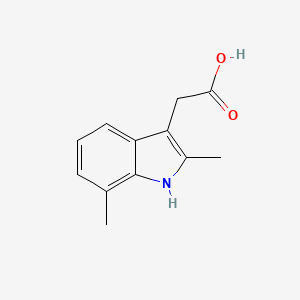
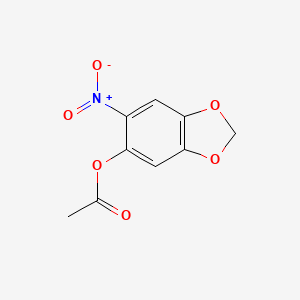
![Benzene, 1,2,3-trimethoxy-5-[(1E)-2-nitroethenyl]-](/img/structure/B1296158.png)

